molecular formula C6H13NO3 B1198268 (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol CAS No. 99212-30-3

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

Cat. No. B1198268
CAS RN: 99212-30-3
M. Wt: 147.17 g/mol
InChI Key: VYOCYWDJTQRZLC-KCDKBNATSA-N
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Description

The compound “(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “2S,3R,4S,5R” notation indicates the configuration of the chiral centers in the molecule . The “triol” part of the name suggests that there are three hydroxyl (-OH) groups present in the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The “2S,3R,4S,5R” notation provides some information about this configuration .

Scientific Research Applications

α-Glucosidase Inhibition

Deoxyfuconojirimycin is a potent α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition of α-glucosidase activity is regarded as an effective strategy to treat type 2 diabetes .

Improvement of Bioavailability

The application of Deoxyfuconojirimycin is limited by its poor lipophilicity and low bioavailability . To ameliorate these limitations, derivatives of Deoxyfuconojirimycin were synthesized . For instance, compound 6, a conjugate of Deoxyfuconojirimycin and chrysin linked by an undecane chain, exhibited excellent α-glucosidase inhibitory activity .

Inhibition of Human Liver α-L-Fucosidase

Deoxyfuconojirimycin is a potent, specific, and competitive inhibitor of human liver α-L-fucosidase . It has been found that the minimum structural requirement for inhibition of α-L-fucosidase is the correct configuration of the hydroxy groups at the piperidine ring carbon atoms 2, 3, and 4 .

Synthesis of Structural Analogues

Structural analogues of Deoxyfuconojirimycin have been synthesized and tested for their ability to inhibit α-L-fucosidase and other human liver glycosidases . Different substituents at carbon atom 1 and carbon atom 5 may alter the potency but do not destroy the inhibition of α-L-fucosidase .

Inhibition of α-D-Mannosidase

Deoxymannojirimycin, a derivative of Deoxyfuconojirimycin, is a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase . This suggests that Deoxyfuconojirimycin and its derivatives could be potential inhibitors of α-D-mannosidase .

Glycosylation Processes

Deoxyfuconojirimycin plays a role in glycosylation processes, which are critical for mammalian cell-cell and cell-matrix interactions . Alpha-L-fucose, a key monosaccharide component of oligosaccharides, has been found to be overexpressed during tumor progression .

properties

IUPAC Name

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCYWDJTQRZLC-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(CN1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912837
Record name 2-Methylpiperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

CAS RN

99212-30-3
Record name Deoxyfuconojirimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99212-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyfuconojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099212303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpiperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Reactant of Route 2
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Reactant of Route 3
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Reactant of Route 4
Reactant of Route 4
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Reactant of Route 5
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Reactant of Route 6
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

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